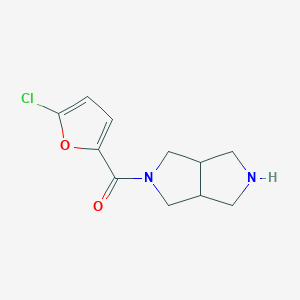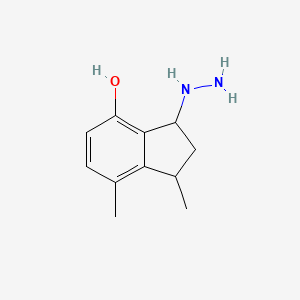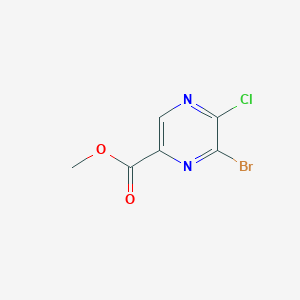
CHEMBL2179529
Vue d'ensemble
Description
3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, also known as AZD 1446, is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo octane core and a chloro-furoyl group. The presence of these functional groups contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies investigating its biological activity, including its potential as a therapeutic agent.
Medicine: Research has explored its potential use in treating neurological disorders due to its interaction with specific molecular targets in the brain.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mécanisme D'action
Target of Action
CHEMBL2179529, also known as AZD 1446 or TC 6683, primarily targets the Neuronal acetylcholine receptor subunit alpha-4 . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
It is known that the compound interacts with its target, the neuronal acetylcholine receptor subunit alpha-4 This interaction likely results in changes to the receptor’s function, potentially altering signal transmission within the nervous system
Biochemical Pathways
The downstream effects of these alterations could include changes in neural communication and potentially, alterations in cognition or other neurological functions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is likely that the compound affects neuronal function, potentially altering signal transmission within the nervous system
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound . Factors such as temperature, light, and pollution could potentially impact the compound’s effectiveness. Additionally, the internal environment within the body, including pH, presence of other molecules, and individual genetic factors, can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
The biochemical properties of CHEMBL2179529 are largely defined by its interactions with various enzymes and proteins. For instance, it plays a role in the inhibition of the angiotensin-converting enzyme (ACE), which is crucial in the regulation of blood pressure . It also interacts with DPP4 enzymes, inhibiting their activity . The nature of these interactions is largely dependent on the specific structure and properties of this compound.
Cellular Effects
The cellular effects of this compound are primarily observed in its influence on cell function. By inhibiting ACE, it can affect cell signaling pathways related to blood pressure regulation . Furthermore, by inhibiting DPP4 enzymes, it can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules such as ACE and DPP4 enzymes . Through these interactions, it can inhibit enzyme activity and induce changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a dienophile reacts with a diene to form the bicyclic core. The chloro-furoyl group is then introduced through subsequent functionalization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of the nitrogen atoms and functional groups.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and has significant biological activity.
3-Azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid: This compound has a similar core structure but includes additional carboxylic acid groups.
Uniqueness
3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane is unique due to its specific combination of a chloro-furoyl group and a diazabicyclo octane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIQNHJSXQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025007-04-8 | |
| Record name | 1025007-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-iodopyrazol-1-yl)phenyl]acetamide](/img/structure/B1649537.png)


![2-[4-(Hydrazinylmethyl)phenoxy]acetamide](/img/structure/B1649544.png)






![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B1649554.png)
![methyl ({1-[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B1649556.png)
![2-({1-[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B1649557.png)
![2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B1649558.png)
